(2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-18(15-13-19-22(20-15)14-5-2-1-3-6-14)21-9-8-17(25-12-10-21)16-7-4-11-24-16/h1-7,11,13,17H,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYNMVCJCCNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazepane ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a diamine and a dithiol. The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and the Suzuki-Miyaura coupling, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s triazole and thiazepane rings are of interest due to their potential bioactivity. These rings are often found in molecules with antimicrobial, antifungal, and anticancer properties.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The triazole ring is known for its ability to inhibit enzymes, while the thiazepane ring can enhance the compound’s binding affinity to biological targets.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking the transition state of enzyme-substrate complexes. The thiazepane ring may enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Antitumor Activity
Methanone derivatives bearing triazole and thiadiazole rings, such as (4-hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-2-yl]methanone, exhibit antitumor activity against human cancer cell lines . Key differences include:
- Thiadiazole vs. Thiazepane : The thiadiazole in analogues is a planar, electron-deficient heterocycle, while the thiazepane in the target compound is a seven-membered ring with sulfur and nitrogen, enabling conformational flexibility.
Triazolylthio-ethanone Derivatives
Compounds like 2-(4-(2,4-difluorophenyl)-5-(phenylsulfonyl)triazol-3-ylthio)-1-phenylethanone () feature a sulfur-linked triazole and ethanone group. Comparisons highlight:
- Linkage Chemistry: The target’s methanone is directly bonded to the triazole, avoiding the thioether bridge in analogues. This may reduce susceptibility to oxidative degradation.
Benzimidazo-Triazol Hybrids
The compound 1-(4-aminophenyl)-2-(2-(thiophen-2-yl)benzimidazo-triazol-4-yl)ethanone () shares a thiophene substituent but differs in core structure:
- Heterocyclic Core: The benzimidazo-triazole system in analogues is rigid and planar, contrasting with the target’s non-planar thiazepane-triazole fusion.
- Solubility Implications : The target’s thiazepane may improve aqueous solubility compared to the benzimidazole core, which is prone to aggregation .
Glycosidase Inhibitors with Triazole Moieties
Triazole-based inhibitors like 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde () show α-glycosidase inhibition via hydrogen bonding. Key contrasts include:
- Functional Groups: The target lacks the aldehyde group critical for covalent binding in analogues. Instead, its methanone group may engage in dipole interactions.
- Substituent Effects : Fluorophenyl groups in analogues enhance inhibition potency compared to the target’s unsubstituted phenyl, suggesting reduced activity against glycosidases .
Thiazepane-Containing Methanones
The structurally closest analogue, (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone (), differs in heterocyclic substitution:
- Triazole vs. Thiazole : The target’s triazole offers nitrogen-rich hydrogen-bonding sites, while the thiazole in analogues is sulfur-containing and less basic.
- Thiophene vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target’s synthesis likely parallels methods for triazole-thiazepane hybrids (e.g., multi-component reactions or coupling strategies) .
- Crystallographic Insights : Intermolecular interactions (e.g., C–H⋯N/P bonds in triazoles) observed in analogues () may guide crystallization strategies for the target .
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule featuring a triazole ring, a thiazepane ring, and a thiophene ring. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. The following sections explore its synthesis, mechanisms of action, and biological activities supported by various studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through the Huisgen cycloaddition reaction between an azide and an alkyne.
- Synthesis of the Thiazepane Ring : Conducted via cyclization reactions using suitable precursors such as diamines and dithiols.
- Introduction of the Thiophene Ring : Often accomplished through cross-coupling reactions like the Suzuki-Miyaura coupling.
These synthetic routes are crucial for optimizing yield and minimizing costs in industrial production settings.
The biological activity of the compound is believed to arise from its interaction with specific molecular targets such as enzymes or receptors. The triazole ring may act as a bioisostere for amides, potentially inhibiting enzyme activity by mimicking the transition state of enzyme-substrate complexes. The thiazepane ring enhances binding affinity through hydrophobic interactions and hydrogen bonding.
Biological Activities
Research indicates that compounds containing triazole and thiophene moieties exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activities of similar compounds:
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antitubercular Activity : A study evaluated various triazole derivatives against Mycobacterium tuberculosis, with some compounds showing significant inhibition compared to standard treatments .
- Cytotoxicity Against Cancer Cells : Research on triazolethiones revealed that specific derivatives exhibited potent cytotoxicity against breast cancer cell lines (MCF-7), suggesting their potential as anticancer agents .
- Antimicrobial Effects : Compounds similar to (2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone demonstrated comparable antibacterial activity against various strains, indicating their utility in treating infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2-phenyl-2H-1,2,3-triazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Utilize a multi-step synthesis involving cyclocondensation of 2-phenyl-1,2,3-triazole-4-carboxylic acid derivatives with 7-(thiophen-2-yl)-1,4-thiazepane precursors. Evidence from analogous methanone syntheses suggests coupling reactions (e.g., amide bond formation) under anhydrous conditions with catalysts like DCC/DMAP .
- Step 2 : Optimize yields by varying solvent polarity (e.g., DMF vs. THF) and reaction temperatures (40–80°C). Monitor progress via TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS .
Q. How can the structural integrity of the thiazepane and triazole rings be validated during synthesis?
- Methodology :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, as demonstrated for similar methanone derivatives .
- Vibrational spectroscopy : Compare experimental IR spectra with computational predictions (e.g., DFT) to identify characteristic peaks for the thiazepane S-C-S bend (~650 cm⁻¹) and triazole C-N stretches (~1500 cm⁻¹) .
- NMR analysis : Use <sup>1</sup>H-<sup>13</sup>C HSQC to correlate proton environments with carbon centers, particularly for the thiophene-proton coupling in the thiazepane ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or anomalous XRD results)?
- Methodology :
- Dynamic NMR studies : Investigate conformational flexibility of the thiazepane ring at variable temperatures (e.g., 25–100°C) to explain unexpected NOEs .
- DFT-based conformational analysis : Compare computed low-energy conformers with experimental XRD data to identify discrepancies caused by crystal packing effects .
- Statistical validation : Apply R-factors and residual density maps in XRD refinement to distinguish structural noise from true anomalies .
Q. How can the compound’s reactivity with biological nucleophiles (e.g., cysteine residues) be predicted and experimentally validated?
- Methodology :
- Computational docking : Use Discovery Studio or AutoDock to model interactions between the methanone’s electrophilic carbonyl group and thiol-containing biomolecules .
- In vitro assays : Incubate the compound with glutathione (GSH) or N-acetylcysteine (NAC) at physiological pH (7.4) and quantify adduct formation via LC-MS/MS .
- Kinetic studies : Measure reaction rates under pseudo-first-order conditions to derive rate constants (kobs) and compare with computational predictions .
Q. What experimental designs are suitable for probing the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to oxidative (H2O2), hydrolytic (pH 1–13 buffers), and photolytic (ICH Q1B guidelines) conditions .
- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, with LC-HRMS to identify metabolites .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC-UV .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during biological assays?
- Methodology :
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without inducing cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (50–200 nm) via emulsion-solvent evaporation, optimizing drug loading via HPLC .
Q. What computational tools are recommended for SAR studies targeting the thiophene-thiazepane moiety?
- Methodology :
- QSAR modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity data .
- Pharmacophore mapping : Identify critical H-bond acceptors (triazole N) and hydrophobic regions (thiophene) using Phase or LigandScout .
Data Interpretation and Reproducibility
Q. How should researchers handle batch-to-batch variability in biological activity data?
- Methodology :
- Quality control (QC) protocols : Standardize synthetic batches using fixed retention times (HPLC) and ≥95% purity thresholds .
- Dose-response normalization : Express bioactivity as % inhibition relative to internal controls (e.g., staurosporine for kinase assays) to minimize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
